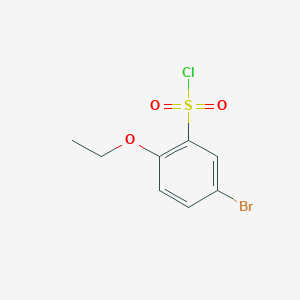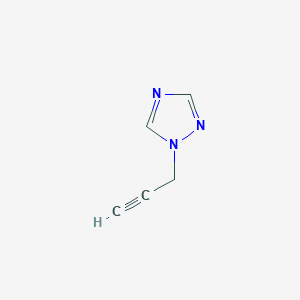
2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid" is a pyrimidine derivative, which is a class of compounds that have shown significant biological activities, including antitumor properties. Pyrimidine derivatives are synthesized through various chemical reactions and have been the subject of numerous studies due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through different methods. For instance, the condensation of uracil derivatives with ascorbic acid derivatives has been used to synthesize new pyrimidine compounds with antitumor activities . Another efficient synthesis method involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with isothiourea derivatives under mild, basic, aqueous conditions . Additionally, the Ullmann reaction has been employed to synthesize dual inhibitors of thymidylate synthase and dihydrofolate reductase . These methods demonstrate the versatility of synthetic approaches in creating pyrimidine derivatives with potential pharmacological uses.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed through spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the stereostructure of certain pyrimidine derivatives has been confirmed by X-ray crystal structure analysis . Density functional theory (DFT) calculations are also used to optimize molecular geometry and compare with experimental data, providing insights into the size, shape, and charge density distribution of the molecules .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including aminolysis, hydrolysis, and benzylation. The rates of these reactions can be influenced by the electronic nature of substituents on the pyrimidine ring . The ability to undergo different chemical transformations allows for the modification of pyrimidine derivatives to enhance their biological activities or to create new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, are crucial for their potential applications. For instance, polyimides containing pyrimidine moieties have been shown to exhibit excellent solubility, thermal stability, and optical transparency . The study of these properties is essential for the development of pyrimidine-based materials with specific functionalities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid and its derivatives have been extensively studied for their synthesis and biological properties. Notably, a variety of pyrimidine derivatives, including those with benzylthio groups, have been synthesized and evaluated for biological activities such as anticancer, antimicrobial, and antiviral properties. For instance, Stolarczyk et al. (2021) synthesized a series of 5-hydroxymethylpyrimidines, varying in the 4-position, and assessed their cytotoxic properties against various cell lines, finding that derivatives with an aliphatic amino group were generally less toxic to normal cells compared to those with a benzylsulfanyl group (Stolarczyk et al., 2021).
Chemical Properties and Reactions
The chemical properties and reactions of compounds containing the benzylthio group have been a subject of research. Terashima et al. (1995) explored the mechanism of gastric antisecretion activity of a compound containing a similar structure, focusing on its reaction with thiols under acidic conditions (Terashima et al., 1995). Additionally, Zanatta et al. (2015) reported a simple and efficient procedure for synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates (Zanatta et al., 2015).
Antitumor Activities
The antitumor activities of pyrimidine derivatives, including those with benzylthio substitutions, have been investigated. Raić-Malić et al. (2000) synthesized new pyrimidine derivatives of L-ascorbic acid and evaluated their antitumor activities, showing significant inhibitory effects on various cell lines (Raić-Malić et al., 2000).
Applications in Corrosion Inhibition
Pyrimidine derivatives, including those with benzylthio groups, have been studied for their potential as corrosion inhibitors. Hou et al. (2019) synthesized pyrimidine derivatives as inhibitors for mild steel in acidic solutions, demonstrating their effectiveness in protecting against corrosion (Hou et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-10-9(11(16)17)6-13-12(14-10)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQGMHMSZJMNOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388149 |
Source


|
| Record name | 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid | |
CAS RN |
93185-33-2 |
Source


|
| Record name | 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)







![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)




